N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

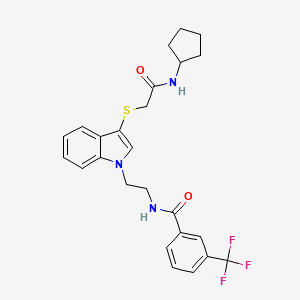

N-(2-(3-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative characterized by:

- Benzamide core: Substituted at the 3-position with a trifluoromethyl (-CF₃) group, a common pharmacophore known to enhance metabolic stability and binding affinity .

- Indole moiety: Linked via a thioether (-S-) group to a 2-(cyclopentylamino)-2-oxoethyl chain. The indole scaffold is prevalent in bioactive compounds due to its planar aromatic structure and hydrogen-bonding capacity.

- Thioether linkage: The -S- group between the indole and cyclopentylamino-acetamide chain may influence solubility and redox stability .

- Cyclopentylamino group: A cyclic secondary amine, which can modulate lipophilicity and receptor selectivity .

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O2S/c26-25(27,28)18-7-5-6-17(14-18)24(33)29-12-13-31-15-22(20-10-3-4-11-21(20)31)34-16-23(32)30-19-8-1-2-9-19/h3-7,10-11,14-15,19H,1-2,8-9,12-13,16H2,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNROZNJBUDUORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzamide moiety linked to an indole core through a thioether linkage. The molecular formula is , with a molecular weight of 428.4 g/mol. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19F3N4O3S |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 872620-74-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its versatility in binding interactions, while the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential: The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting proliferation.

- Anti-inflammatory Effects: It may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Case Studies and Experimental Data

Several studies have focused on the biological effects of this compound:

- In vitro Studies: A study demonstrated that the compound inhibited the growth of specific cancer cell lines at micromolar concentrations, suggesting potential as an anticancer agent .

- Mechanistic Insights: Research indicated that the compound could downregulate key signaling pathways associated with tumor growth .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 25 | |

| Compound B | Antimicrobial | 50 | |

| This Compound | Anticancer & Inflammatory | 30 |

Future Directions and Applications

Given its promising biological activity, this compound could be further explored for:

- Drug Development: As a lead compound for new therapeutic agents targeting cancer and inflammation.

- Mechanistic Studies: To elucidate specific pathways involved in its action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares key structural motifs with several benzamide derivatives reported in the literature.

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

Trifluoromethyl (-CF₃) Group :

- Present in the target compound and 3b , this group enhances lipophilicity and resistance to oxidative metabolism. In 3b, it contributes to high D3 receptor binding affinity (IC₅₀ < 10 nM) .

Thioether (-S-) Linkages :

- The target compound’s indole-thioether motif is analogous to thiazole/thiophene-thioether derivatives in –7, which are patented for anticancer and antiviral uses. Thioether groups may improve membrane permeability but increase susceptibility to metabolic oxidation .

Cyclic Amine Substituents: The cyclopentylamino group in the target compound contrasts with piperazine (3b) or cyclooctylethyl (S45) moieties. Smaller cyclic amines (e.g., cyclopentyl) may reduce steric hindrance compared to bulkier groups like cyclooctyl.

Indole vs. Heterocyclic Cores :

- Indole-containing compounds (target, S45) are often associated with serotonin receptor modulation, while thiophene/thiazole derivatives (3b, ) are linked to kinase or protease inhibition.

Research Implications and Limitations

- Therapeutic Potential: The target compound’s indole and -CF₃ motifs suggest possible CNS activity, but its thioether linkage may limit oral bioavailability compared to ether or amine analogs .

- Synthetic Challenges: The cyclopentylamino-thioether-indole chain requires precise regioselective coupling, similar to the multi-step protocols in and .

- Gaps in Evidence: No direct data on the target compound’s bioactivity exists in the provided materials. Further studies should evaluate its pharmacokinetics and receptor profiling.

Q & A

Basic Question: What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

Answer:

The compound’s structure includes:

- A benzamide core with a 3-(trifluoromethyl) substituent, enhancing electrophilicity and metabolic stability.

- A thioether linkage (–S–) connecting the indole moiety to a cyclopentylamino-2-oxoethyl group, which introduces steric bulk and hydrogen-bonding potential.

- A 1H-indol-1-yl group, enabling π-π stacking interactions with biological targets.

These features dictate reactivity in nucleophilic substitution (amide bonds), oxidation (thioether), and cyclization reactions. Structural analogs in and highlight the importance of these groups in modulating biological activity and synthetic pathways .

Basic Question: What are the standard synthetic routes for this compound, and how is purity ensured?

Answer:

Synthesis typically involves:

Step 1 : Coupling of a substituted indole with a thiol-containing intermediate (e.g., 2-(cyclopentylamino)-2-oxoethanethiol) under basic conditions (K₂CO₃/DMF).

Step 2 : Alkylation of the indole nitrogen with a bromoethyl intermediate.

Step 3 : Final amidation with 3-(trifluoromethyl)benzoyl chloride.

Purification : High-performance liquid chromatography (HPLC) and recrystallization are used to achieve >95% purity. NMR and mass spectrometry validate structural integrity () .

Advanced Question: How can researchers optimize the synthetic yield of this compound when scaling up?

Answer:

Key strategies include:

- Catalyst screening : Use Pd/Cu catalysts for Suzuki-Miyaura couplings (if applicable) to reduce side reactions.

- Solvent optimization : Replace DMF with acetonitrile or THF to improve reaction homogeneity ().

- Temperature control : Maintain 0–5°C during amidation to prevent trifluoromethyl group degradation.

- Flow chemistry : Implement continuous-flow systems for thioether formation to enhance reproducibility () .

Advanced Question: What computational methods are recommended to resolve conflicting mechanistic data on its biological activity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or GPCRs).

- Molecular dynamics (MD) simulations : Assess binding stability (50–100 ns trajectories) to validate docking results.

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electron transfer in redox-active thioether groups.

and highlight the integration of computational and experimental data to resolve contradictions in antimicrobial vs. antioxidant mechanisms .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the indole and cyclopentyl groups.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).

- HPLC-UV/ELSD : Assess purity and detect trace thioether oxidation byproducts.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities () .

Advanced Question: How should researchers address discrepancies in reported bioactivity across different in vitro assays?

Answer:

- Control variables : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation time.

- Counter-screening : Test against off-target receptors (e.g., CYP450 enzymes) to rule out false positives.

- Metabolic stability assays : Use liver microsomes to assess compound degradation during assays.

and emphasize assay standardization to reconcile conflicting data .

Advanced Question: What strategies are effective in designing analogs to improve target selectivity?

Answer:

- SAR-driven modifications :

- Replace the cyclopentyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to modulate steric effects.

- Introduce electron-withdrawing groups (e.g., –NO₂) on the benzamide to enhance electrophilicity.

- Prodrug approaches : Mask the thioether as a disulfide to improve membrane permeability.

and demonstrate how structural tweaks in related compounds improve selectivity .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the thioether group.

- Use amber vials to block UV-induced degradation of the indole ring.

- Prepare fresh solutions in anhydrous DMSO or acetonitrile for biological assays () .

Advanced Question: How can cross-disciplinary approaches enhance applications of this compound?

Answer:

- Materials science : Explore its use in metal-organic frameworks (MOFs) via thioether coordination.

- Agricultural chemistry : Test as a fungicide precursor, leveraging the trifluoromethyl group’s bioactivity ().

- Neuroscience : Screen for neuroprotective effects via indole-mediated antioxidant pathways () .

Advanced Question: What experimental and computational tools resolve conflicting spectral data (e.g., NMR shifts)?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in the indole and cyclopentyl regions.

- DFT calculations : Predict ¹³C NMR shifts (Gaussian 16, B3LYP/6-311+G(d,p)) to validate assignments.

- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace amide protonation states () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.